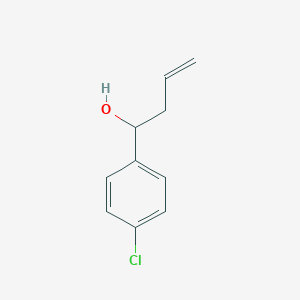

1-(4-Chlorophenyl)-3-buten-1-ol

概要

説明

1-(4-Chlorophenyl)-3-buten-1-ol is a chemical compound with notable characteristics in its structure and properties. It has been the subject of various studies, particularly in the context of its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Chlorophenyl)-3-buten-1-ol often involves reactions that yield complex molecular structures. For instance, the synthesis and properties of similar compounds have been described in studies. These processes typically involve intricate reactions yielding a final product with unique structural features (Fu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)-3-buten-1-ol and related compounds has been extensively analyzed. In particular, crystallography studies have revealed detailed aspects of the molecular arrangement and geometry. For instance, studies have reported on the crystal structures of similar compounds, highlighting intricate structural details like hydrogen-bonded dimers and π-stacked chains (Lastovickova et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Chlorophenyl)-3-buten-1-ol are varied, with the compound participating in different types of reactions depending on the conditions and reactants involved. The compound's reactivity has been explored through various studies, revealing insights into its potential for forming diverse chemical structures (Uneyama et al., 1983).

Physical Properties Analysis

The physical properties of 1-(4-Chlorophenyl)-3-buten-1-ol, such as melting point, boiling point, and solubility, are determined by its molecular structure. Studies involving compounds with similar structures have provided insights into these properties. Crystal growth and characterization studies are particularly relevant in understanding these physical aspects (Crasta et al., 2005).

Chemical Properties Analysis

The chemical properties of 1-(4-Chlorophenyl)-3-buten-1-ol include reactivity, stability, and interactions with other molecules. These properties are often explored through computational methods and experimental studies. Research on similar compounds has delved into aspects like hyperpolarizability, molecular electrostatic potential, and NBO analysis (Adole et al., 2020).

科学的研究の応用

Anti-allergic Activities

- Scientific Field: Medicinal Chemistry

- Application Summary: A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . These derivatives exhibited significant effects on both allergic asthma and allergic itching .

- Methods of Application: The target compounds were designed and synthesized. Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .

- Results: Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .

Serotonin Receptor Agonist

- Scientific Field: Neuropharmacology

- Application Summary: 1-(4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist . It is also used as a pharmaceutical intermediate .

- Methods of Application: The compound is used directly as a serotonin receptor agonist .

- Results: The compound has been found to be effective in its role as a serotonin receptor agonist .

Precursor to Hydroquinone

- Scientific Field: Organic Chemistry

- Application Summary: 4-Chlorophenol, which has a similar structure, was once produced on a large scale as a precursor to hydroquinone .

- Methods of Application: It is prepared by chlorination of phenol, preferably in polar solvents, which tends to yield the 4-chloro derivative .

- Results: The compound is used in the production of hydroquinone .

Production of Quinizarin

- Scientific Field: Dye Chemistry

- Application Summary: 4-Chlorophenol is a classic precursor, upon reaction with phthalic anhydride, to quinizarin . The commercial dye quinizarin is produced by the reaction of phthalic anhydride and 4-chlorophenol followed by hydrolysis of the chloride .

- Methods of Application: The compound is reacted with phthalic anhydride to produce quinizarin .

- Results: The compound is used in the production of the commercial dye quinizarin .

Precursor to Clofibrate

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: 4-Chlorophenol is used as a precursor to clofibrate , a drug for controlling high cholesterol and triacylglyceride levels in the blood .

- Methods of Application: The compound is used directly as a precursor to clofibrate .

- Results: The compound has been found to be effective in its role as a precursor to clofibrate .

Fungicide

特性

IUPAC Name |

1-(4-chlorophenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h2,4-7,10,12H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJODRJDLQVBTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374029 | |

| Record name | 1-(4-Chlorophenyl)-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-buten-1-ol | |

CAS RN |

14506-33-3 | |

| Record name | 1-(4-Chlorophenyl)-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

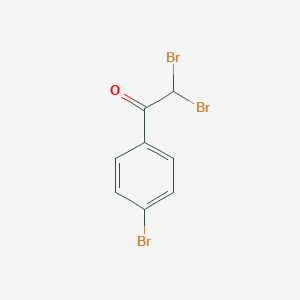

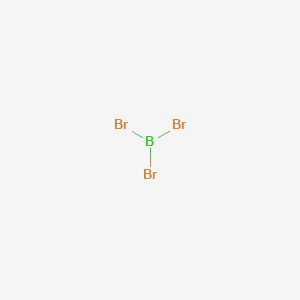

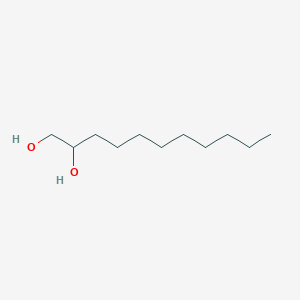

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)